![molecular formula C24H23N3O3S2 B2617908 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide CAS No. 1009544-83-5](/img/structure/B2617908.png)

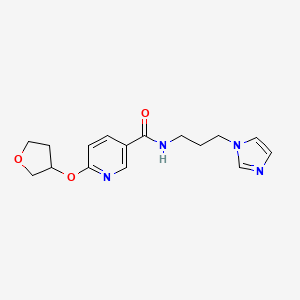

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

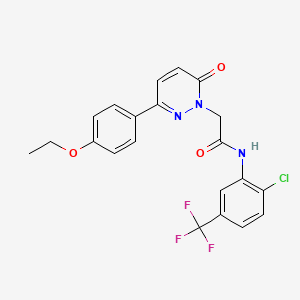

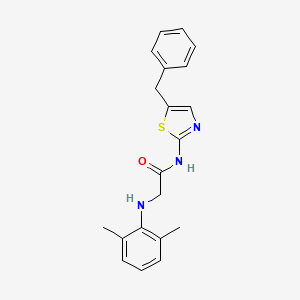

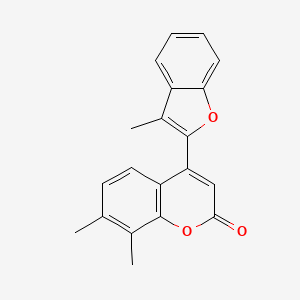

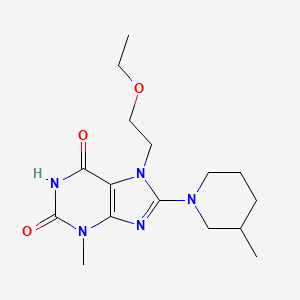

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide” is a benzothiazole derivative . Benzothiazole derivatives are known for their wide range of pharmacological properties and structural diversity, making them vital for the investigation of novel therapeutics .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one specific work, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) were used to mediate the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including “N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide”, is characterized by the presence of a benzothiazole moiety . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, a Regel-type transition-metal-free direct C-2 aroylation of (benzo)oxazoles, (benzo)thiazoles, and 1,3,4-oxadiazoles with acid chlorides can be catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) to afford the corresponding 2-ketoazoles in good yields .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide” can be inferred from similar benzothiazole derivatives. For example, one of the benzothiazole derivatives, N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide, is a white powder with a melting point of 254–256 °C .Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives have been studied for their potential as anti-tubercular compounds . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Synthetic Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Structure-Activity Relationships

The structure-activity relationships of new benzothiazole derivatives have been discussed along with the molecular docking studies of selected compounds against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Pharmacological Properties

Benzothiazole derivatives and their metal complexes possess a wide range of pharmacological properties . Changes in the functional group at the 2nd position can induce a significant change in the biological activity of compounds .

Biological Applications

Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , such as anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .

Optical Materials

Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied as optical materials .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities .

Mode of Action

Benzothiazole derivatives have been known to interact with their targets leading to changes that result in their biological activity .

Biochemical Pathways

Benzothiazole derivatives have been known to affect various biochemical pathways leading to their downstream effects .

Pharmacokinetics

Admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .

Result of Action

Benzothiazole derivatives have been known to exhibit various biological activities .

Action Environment

Environmental factors can potentially influence the action of benzothiazole derivatives .

Future Directions

Benzothiazole derivatives, including “N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide”, hold promise for future research due to their wide range of biological activities. Further studies could focus on exploring their potential applications in medicinal chemistry .

properties

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S2/c1-15-8-9-16(2)22(14-15)32(29,30)27-17(3)23(28)25-19-12-10-18(11-13-19)24-26-20-6-4-5-7-21(20)31-24/h4-14,17,27H,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZJXKVFTRRMFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2617829.png)

![2-(benzylthio)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2617831.png)

![2,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2617832.png)

![N-(2-furylmethyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2617843.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2617845.png)

![2-((3-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2617847.png)